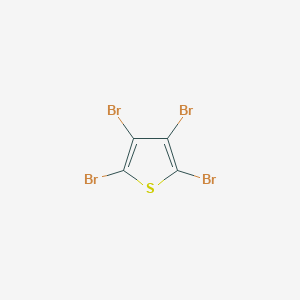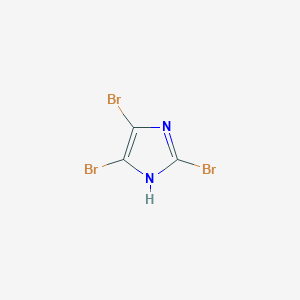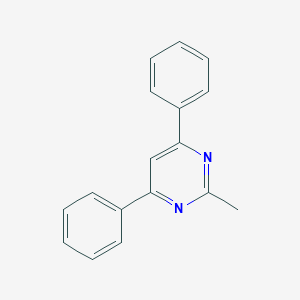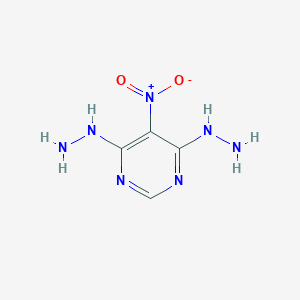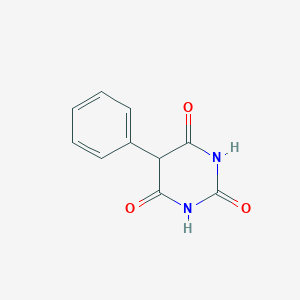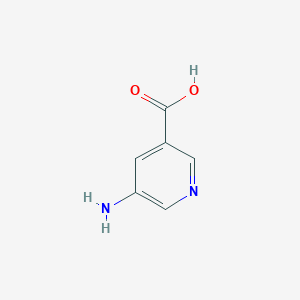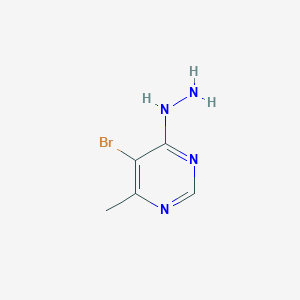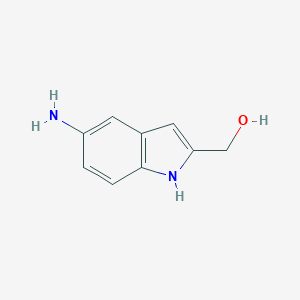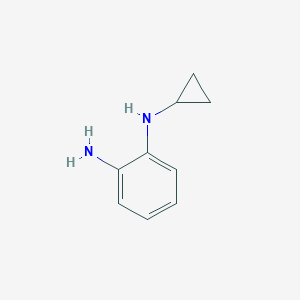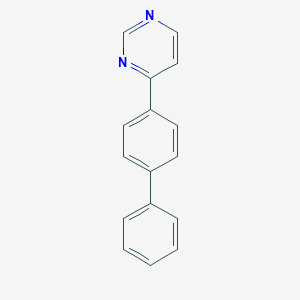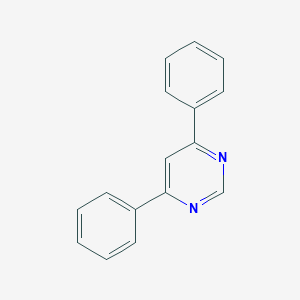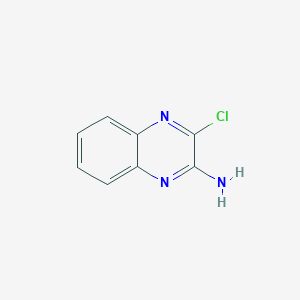
3-Chloroquinoxalin-2-amine
概要
説明
3-Chloroquinoxalin-2-amine, also known as 3-chloro-2-quinoxalinamine, is a chemical compound with the molecular formula C8H6ClN3 . It has a molecular weight of 179.61 . It is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloroquinoxalin-2-amine is 1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) . The InChI key is NOFJFBHOKPHILH-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC=C2C(=C1)N=C(C(=N2)Cl)N .
Physical And Chemical Properties Analysis
3-Chloroquinoxalin-2-amine is a solid at room temperature . It has a melting point of 142-144°C and a predicted boiling point of approximately 289.0°C at 760 mmHg . The predicted density is approximately 1.4 g/cm³, and the predicted refractive index is n20D 1.73 .
科学的研究の応用
Antimicrobial Activity
3-Chloroquinoxalin-2-amine: serves as a precursor in the synthesis of quinoxaline derivatives that exhibit potent antimicrobial properties. These derivatives have been tested and shown to possess high to moderate activity against various pathogens, including both bacterial and fungal species . The compound’s ability to conjugate with other pharmacophores like 1,2,3-triazoles enhances its efficacy as an antimicrobial agent .
Anticancer Activity
Quinoxaline derivatives, synthesized using 3-Chloroquinoxalin-2-amine , have demonstrated significant anticancer activities. The structural modification of quinoxaline moieties can lead to the development of novel compounds with potential use in cancer therapy . The versatility of the quinoxaline core allows for targeting various receptors and pathways involved in cancer proliferation.
Antitubercular Agents
The compound’s derivatives are also explored for their antitubercular activity. By creating hybrid molecules that combine the pharmacological activities of quinoxaline and other heterocyclic compounds, researchers aim to develop new treatments for tuberculosis .
Antiviral Agents
In the quest for new antiviral drugs, 3-Chloroquinoxalin-2-amine derivatives are being studied for their efficacy against various viral infections. The structural diversity of quinoxaline-based compounds provides a broad spectrum of activity that could be effective against different types of viruses .
Anti-inflammatory Agents
The anti-inflammatory properties of quinoxaline derivatives make them candidates for the treatment of inflammatory diseases. By modifying the quinoxaline structure, researchers can enhance the anti-inflammatory effects of these compounds .
Antioxidant Properties
Quinoxaline derivatives exhibit antioxidant activities, which are crucial in combating oxidative stress-related diseases. The synthesis of these derivatives using 3-Chloroquinoxalin-2-amine could lead to the development of new antioxidants with potential therapeutic applications .
Neuroprotective Applications
The neuroprotective potential of quinoxaline derivatives is another area of interest. These compounds could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Antidiabetic Activity
Research into the antidiabetic properties of quinoxaline derivatives is ongoing. The ability of these compounds to modulate biological pathways related to diabetes makes them promising candidates for the development of new antidiabetic drugs .
特性
IUPAC Name |
3-chloroquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFJFBHOKPHILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355781 | |
| Record name | 3-chloroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoxalin-2-amine | |
CAS RN |
34117-90-3 | |
| Record name | 3-chloroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroquinoxalin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 3-Chloroquinoxalin-2-amine and propargyl bromide?
A: The reaction of 3-Chloroquinoxalin-2-amine with propargyl bromide, catalyzed by palladium, unexpectedly yields pyrrolo[2,3-b]quinoxaline-2-carbaldehydes in the presence of wet morpholine []. This finding is significant because it presents a novel and efficient synthetic route to these valuable compounds. Pyrrolo[2,3-b]quinoxalines are of interest due to their potential biological activities.
Q2: How does the structure of 3-Chloroquinoxalin-2-amine lend itself to the synthesis of diverse pyrrolo[2,3-b]quinoxaline derivatives?
A: The presence of the chlorine atom in the 3-position of 3-Chloroquinoxalin-2-amine makes it susceptible to various palladium-catalyzed coupling reactions, including the Sonogashira coupling highlighted in the research []. This reactivity allows for the introduction of different substituents at the 3-position, enabling the synthesis of a diverse range of pyrrolo[2,3-b]quinoxaline derivatives. Furthermore, the research demonstrates the feasibility of using internal alkynes in this reaction, further expanding the possibilities for structural modifications []. This ability to easily modify the structure is crucial for exploring structure-activity relationships and potentially discovering new biologically active compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


